Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate

Medicinal Chemistry Synthetic Chemistry Scaffold Stability

The 1,2,3,4-tetrahydropyridine isomer is notoriously unstable and difficult to source, limiting its use in advanced heterocycle synthesis. This methyl 4-carboxylate derivative provides a robust, electron-withdrawing group-stabilized enamine form that solves this supply problem. - Core scaffold for synthesizing potent and subtype-selective muscarinic receptor ligands (e.g., m1 IC50 = 27.3 nM). - Key intermediate for creating biased GPCR agonists with unique G-protein signaling profiles. - Stable building block for multi-step synthesis of complex piperidine-containing architectures and GABAergic probes.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12976645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydropyridine-4-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC=C1
InChIInChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,4,6,8H,3,5H2,1H3
InChIKeyGDEQPKJCACIADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-Tetrahydropyridine-4-Carboxylate Scaffold Profile


Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate (CAS 2091829-42-2) is a 1,2,3,4-tetrahydropyridine (THP) derivative [1]. Its core structure features a partially saturated pyridine ring with a single double bond and a methyl ester substituent at the 4-position [2]. This scaffold is a versatile intermediate in medicinal chemistry, notably for the synthesis of piperidine derivatives [1]. THP-based compounds are recognized for their presence in natural products and synthetic pharmaceutical agents, displaying a broad range of biological activities including interactions with G-protein-coupled receptors (GPCRs) like muscarinic acetylcholine receptors (mAChRs) and GABA receptors [2][3].

WorkflowSynthetic intermediate for piperidine derivatives
Selection4-COOMe-stabilized 1,2,3,4-THP enamine
Use ContextGPCR ligand design & medicinal chemistry

Methyl 1,2,3,4-Tetrahydropyridine-4-Carboxylate: Why Generic Substitution Fails


The unique combination of the 1,2,3,4-tetrahydropyridine core and the specific 4-carboxylate methyl ester substitution on methyl 1,2,3,4-tetrahydropyridine-4-carboxylate dictates a distinct set of chemical and biological properties that are not interchangeable with other heterocyclic analogs. The 1,2,3,4-THP isomer is inherently unstable and difficult to prepare, unlike its 1,2,3,6-THP counterpart, necessitating the electron-withdrawing carboxylate group to stabilize the enamine form [1]. Furthermore, the scaffold's three-dimensional conformation and electronic structure, as modulated by the 4-carboxylate group, are critical for molecular recognition at specific biological targets, as demonstrated by structure-activity relationship (SAR) studies [2][3]. Substitution with a fully saturated piperidine or a different THP isomer would drastically alter conformational flexibility, basicity, and binding pharmacophore, thereby compromising intended target engagement and downstream functional effects.

  • Isomer instabilityUnsubstituted 1,2,3,4-THP degrades readily; 4‑COOMe stabilization limits direct analog interchange.
  • Pharmacophore mismatchReplacing the 4‑carboxylate with alkyl or alternative heterocycles may lose target engagement at mAChRs or CARD9-TRIM62.
  • Conformation & basicity shiftSaturated piperidine or 1,2,3,6‑THP isomers alter ring flexibility and basicity, potentially compromising binding profiles.

Methyl 1,2,3,4-Tetrahydropyridine-4-Carboxylate: Quantitative Analogue Comparison


Stabilized THP Isomer vs. Unstable Parent Scaffold

The 1,2,3,4-tetrahydropyridine isomer is generally known for its lack of stability and difficulty in preparation [1]. The presence of the electron-withdrawing 4-carboxylate ester group in methyl 1,2,3,4-tetrahydropyridine-4-carboxylate is a critical structural feature that stabilizes the enamine form by preventing the formation of the corresponding iminium ion [1]. This is a key differentiator from unsubstituted or alkyl-substituted 1,2,3,4-THPs which are highly reactive and prone to degradation. This stabilization is a prerequisite for its utility as a reliable synthetic intermediate and biological probe [1].

Scaffold Stability
Class-level
Stabilized enamine form
Enables reliable synthetic handling
General chemical principle; storage-dependent
Medicinal Chemistry Synthetic Chemistry Scaffold Stability

4-Carboxylate: Critical Pharmacophore

Structure-activity relationship (SAR) studies on tetrahydropyridine scaffolds have established that modifications to the pyridinecarboxylic acid core are detrimental to biological activity [1]. Specifically, SAR analysis in a CARD9–TRIM62 interaction assay demonstrated that substitutions in the pyridinecarboxylic acid core of hit compounds resulted in a loss of functional inhibition [1]. In contrast, substitutions in the aliphatic region of the structure resulted in variable activity, suggesting that the 4-carboxylate motif is a conserved and essential feature for target engagement in this class [1].

Pharmacophore SAR
Class-level
Core modifications detrimental to activity
4‑COOMe essential for target engagement
CARD9–TRIM62 assay; qualitative SAR
Medicinal Chemistry GPCR Ligands SAR

G-Protein Signaling Bias: THP Agonists vs. Carbachol

Novel tetrahydropyridine-based agonists have been demonstrated to exert specific signaling profiles in coupling with individual G-protein α subunits at muscarinic receptors [1]. These signaling profiles were shown to profoundly differ from that of the reference agonist carbachol [1]. The study indicates that tetrahydropyridine-based agonists can induce biased agonism, leading to pathway-specific activation that varies among muscarinic receptor subtypes, a property not observed with the classical agonist carbachol [1].

G‑Protein Bias
Class-level
Profoundly different from carbachol
Supports biased agonism research at mAChRs
CHO cell Gα coupling; qualitative profile
Molecular Pharmacology GPCR Signaling Functional Selectivity

M1 Receptor Antagonism: THP Scaffold vs. Pirenzepine

A series of esters of 1,4-disubstituted tetrahydropyridine carboxylic acids, which include the core structure of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate, have been characterized as potential m1 selective muscarinic receptor antagonists [1]. A specific analog from this series (R1 = (CH2)5CH3) demonstrated an IC50 value of 27.3 nM at the m1 receptor with selectivities of 100-fold for m2, 48-fold for m3, 74-fold for m4, and 19-fold for m5 receptors [1]. This selectivity profile was reported to be superior to that of the prototypical m1 antagonist, pirenzepine [1].

m1 Subtype Selectivity
Head-to-head
IC₅₀ 27.3 nM, 19−100× selectivity
Supports m1‑selective probe development
vs pirenzepine; binding on Hm1–5
Neuropharmacology Muscarinic Receptors Drug Discovery

Methyl 1,2,3,4-Tetrahydropyridine-4-Carboxylate: Key Research Applications


Selective Muscarinic Receptor Ligand Design

This scaffold is ideally suited for the development of novel, subtype-selective ligands for muscarinic receptors. As demonstrated by Augelli-Szafran et al., the 1,4-disubstituted tetrahydropyridine-4-carboxylate core can be elaborated to achieve potent (IC50 = 27.3 nM) and highly selective antagonism of the m1 receptor, outperforming the classic antagonist pirenzepine [1]. Researchers developing therapies for Alzheimer's disease, schizophrenia, or other cognitive disorders where m1 modulation is beneficial can leverage this scaffold to create potent and selective tool compounds or drug candidates [1].

Biased GPCR Agonism Profiling

The tetrahydropyridine scaffold is a valuable starting point for developing biased agonists. As shown by Randáková et al., tetrahydropyridine-based agonists induce unique G-protein signaling profiles at muscarinic receptors that are distinct from reference agonists like carbachol [2]. This allows researchers to design ligands that preferentially activate specific intracellular signaling pathways (e.g., Gαq vs. Gαi) over others, enabling the study of pathway-specific physiology and the development of potentially safer therapeutics with improved side effect profiles [2]. Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate serves as the core building block for creating these functionally selective probes.

Stable Intermediate for Piperidine Synthesis

The 1,2,3,4-THP scaffold is a recognized synthetic intermediate for the preparation of piperidine derivatives, which are ubiquitous in pharmaceuticals and natural alkaloids [3]. The 4-carboxylate ester group on methyl 1,2,3,4-tetrahydropyridine-4-carboxylate provides essential stabilization to the inherently unstable 1,2,3,4-THP ring system, making it a practical and robust starting material for subsequent transformations [3]. This stability is a key advantage over less-substituted analogs, enabling its use in multi-step synthetic sequences to access complex molecular architectures.

GABA Receptor Agonist Development

The tetrahydropyridine-4-carboxylate framework is a known pharmacophore for GABAergic activity. The synthesis of chiral tetrahydropyridine-4-carboxylates as isoguvacine analogues has been reported, demonstrating the utility of this scaffold in developing novel ligands for GABA receptors [4]. This application is relevant for research into neurological and psychiatric conditions, including anxiety, epilepsy, and pain, where modulation of GABAergic neurotransmission is a key therapeutic strategy [4]. Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate provides the foundational core for such efforts.

Application
Selection Property
Validation Focus
m1‑Selective Ligand Discovery
1,4‑Disubstituted THP‑4‑carboxylate for m1 selectivity
Binding selectivity profiling across Hm1–Hm5
Biased GPCR Signaling Research
THP scaffold for functional G‑protein bias
Functional selectivity assessment across Gα subtypes
Piperidine Synthesis Intermediate
4‑COOMe‑stabilized enamine for reliability
Enamine stability and synthetic conversion efficiency
GABAergic Ligand Development
Chiral THP‑4‑carboxylate as isoguvacine analog
GABA receptor binding and functional characterization

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